N,N,N',N'-Tetraethyl-1,3-propanediamine
Overview
Description
N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid, soluble in water and alcohol, with a general content greater than 98% .
Synthesis Analysis
N,N,N’,N’-Tetraethyl-1,3-propanediamine can be used as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It is also used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Molecular Structure Analysis
The molecular formula of N,N,N’,N’-Tetraethyl-1,3-propanediamine is C11H26N2, and its molecular weight is 186.3375 . The IUPAC Standard InChI is InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 .Chemical Reactions Analysis
N,N,N’,N’-Tetraethyl-1,3-propanediamine shows the ability to absorb CO2 when dissolved in an aqueous solution . It can also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid . It is soluble in water and alcohol . The refractive index n20/D is 1.4377 (lit.) . The boiling point is 133 °C/80 mmHg (lit.) , and the density is 0.81 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalysis in Organic Synthesis
N,N,N’,N’-Tetraethyl-1,3-propanediamine (TEPDA) is used as a catalyst in organic synthesis reactions, such as the Baylis-Hillman reaction, which forms carbon-carbon bonds in cycloalkenones .
Dye Preparation
TEPDA is involved in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
Ligand for Copper Species
It serves as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species .
Biological Applications
TEPDA has been proposed to facilitate cell division and extract lipids from wet microalgae such as Nannochloropsis oceanica for biodiesel production, showing higher extraction efficiency than traditional methods .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetraethyl-1,3-propanediamine, also known as N,N,N,N-TETRAETHYL-1,3-PROPANEDIAMINE, is primarily used as a catalyst in the production of polyurethane foam and microcellular elastomers . It also acts as a curing catalyst for epoxy resins .
Mode of Action
The compound acts mainly as an organic solvent to soften and dissolve lipids . A small amount of N,N,N’,N’-Tetraethyl-1,3-propanediamine dissociates into a tertiary amine ion, i.e., (C2H5)2N- (CH2)3-NH+ (C2H5)2 . This cation acts as a surfactant to promote cell disruption and lipid separation .
Biochemical Pathways
It is known that the compound plays a crucial role in the production of polyurethane foams and microcellular elastomers . It also acts as a curing catalyst for epoxy resins , suggesting its involvement in the polymerization process.
Result of Action
The primary result of N,N,N’,N’-Tetraethyl-1,3-propanediamine’s action is the promotion of cell disruption and lipid separation . This is particularly useful in the extraction of lipids from wet microalgae for biodiesel production .
Action Environment
The action of N,N,N’,N’-Tetraethyl-1,3-propanediamine can be influenced by environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated warehouse, away from air . This suggests that exposure to moisture or heat could potentially affect the compound’s stability and efficacy.
Safety and Hazards
N,N,N’,N’-Tetraethyl-1,3-propanediamine is classified as a skin corrosive substance (Skin Corr. 1B) . It causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N,N,N',N'-tetraethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLVPFECJNLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209331 | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60558-96-5 | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060558965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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